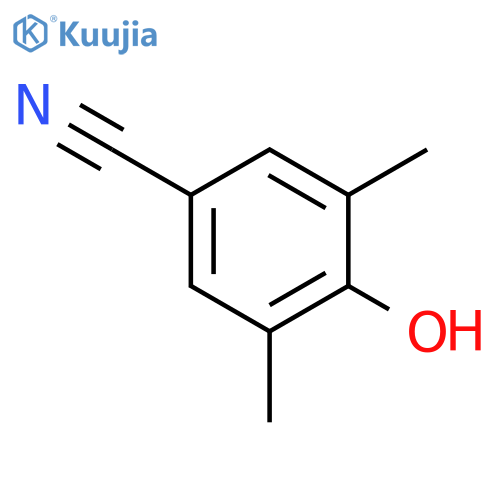Cas no 1142096-16-9 (3,5-Dimethyl-4-hydroxybenzonitrile-d8)

1142096-16-9 structure
商品名:3,5-Dimethyl-4-hydroxybenzonitrile-d8
3,5-Dimethyl-4-hydroxybenzonitrile-d8 化学的及び物理的性質
名前と識別子
-
- 3,5-Dimethyl-4-hydroxybenzonitrile-d8
- 2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile
- 2,6-dideuterio-4-hydroxy-3,5-bis(trideuteriomethyl)benzonitrile
- 1142096-16-9
- SCHEMBL13886714
- 4-Hydroxy-3,5-dimethyl-benzonitrile-d8; 2,6-Dimethyl-4-cyanophenol-d8; 4-Cyano-2,6-dimethylphenol-d8; 4-Hydroxy-3,5-dimethylbenzonitrile-d8;
-
- インチ: InChI=1S/C9H9NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,1-2H3/i1D3,2D3,3D,4D
- InChIKey: WFYGXOWFEIOHCZ-PIODKIDGSA-N
- ほほえんだ: CC1=CC(=CC(=C1O)C)C#N
計算された属性
- せいみつぶんしりょう: 155.11900
- どういたいしつりょう: 155.118627878g/mol
- 同位体原子数: 8
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 44Ų
じっけんとくせい
- PSA: 44.02000
- LogP: 1.88068
3,5-Dimethyl-4-hydroxybenzonitrile-d8 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D473482-100mg |
3,5-Dimethyl-4-hydroxybenzonitrile-d8 |
1142096-16-9 | 100mg |
$ 1499.00 | 2023-09-07 | ||
| TRC | D473482-10mg |
3,5-Dimethyl-4-hydroxybenzonitrile-d8 |
1142096-16-9 | 10mg |
$ 190.00 | 2023-09-07 |
3,5-Dimethyl-4-hydroxybenzonitrile-d8 関連文献
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
1142096-16-9 (3,5-Dimethyl-4-hydroxybenzonitrile-d8) 関連製品
- 611-20-1(2-Hydroxybenzonitrile)
- 3816-66-8(3-Hydroxy-4-methylbenzonitrile)
- 52449-77-1(2-Naphthalenecarbonitrile, 3-hydroxy-)
- 34133-58-9(4-hydroxybenzene-1,3-dicarbonitrile)
- 13589-71-4(2-Hydroxy-3-methylbenzonitrile)
- 15777-70-5(4-Hydroxy-3-methylbenzonitrile)
- 64419-24-5(2,4-Dihydroxybenzonitrile)
- 18495-14-2(2-Hydroxy-4-methylbenzonitrile)
- 4640-29-3(2,5-dihydroxybenzonitrile)
- 4198-90-7(4-hydroxy-3,5-dimethylbenzonitrile)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
